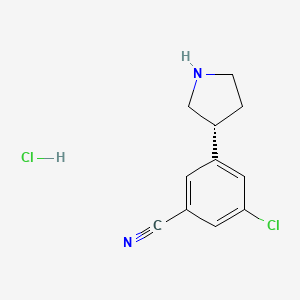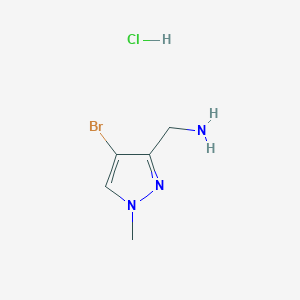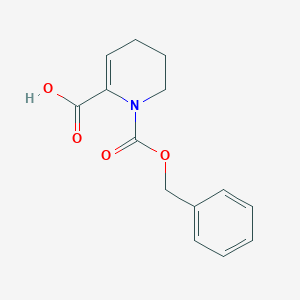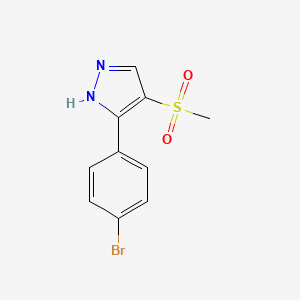
(R)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐是一种化学化合物,其特征在于吡咯烷环连接到苯甲腈部分,在3位有一个氯原子。
准备方法
合成路线和反应条件
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐的合成通常涉及吡咯烷环的构建,然后将其连接到苯甲腈部分。一种常用的方法是在受控条件下使适当的前体环化以形成吡咯烷环。反应条件通常包括使用催化剂以及特定的温度和压力设置,以确保所需的立体化学和收率。
工业生产方法
在工业环境中,(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐的生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 可以进行还原反应来修饰分子内的官能团。
取代: 化合物中的氯原子可以使用适当的试剂被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂。反应条件(包括溶剂选择、温度和反应时间)根据所需的转化进行优化。
主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能产生酮或醛衍生物,而取代反应可以引入各种官能团,增强化合物的多功能性。
科学研究应用
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子和研究反应机理的构建单元。
生物学: 该化合物用于生化分析以研究其与生物靶标的相互作用。
工业: 该化合物独特的性质使其在开发具有特定特性的材料方面很有用。
作用机制
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节它们的活性并触发下游效应。确切的途径和分子相互作用取决于具体的应用和生物学背景。
相似化合物的比较
类似化合物
吡咯酮衍生物: 这些化合物共享吡咯烷环结构并表现出类似的生物活性。
吡咯烷酮衍生物: 这些化合物也包含一个五元环,并用于各种医药应用。
吡啶和吡咯: 这些芳香杂环具有结构相似性,并因其化学性质而得到广泛研究。
独特性
(R)-3-氯-5-(吡咯烷-3-基)苯甲腈盐酸盐的独特性在于其官能团的特定排列,这赋予了其独特的化学反应性和生物活性。
属性
分子式 |
C11H12Cl2N2 |
|---|---|
分子量 |
243.13 g/mol |
IUPAC 名称 |
3-chloro-5-[(3R)-pyrrolidin-3-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m0./s1 |
InChI 键 |
VGOQCTXQRKJEHC-FVGYRXGTSA-N |
手性 SMILES |
C1CNC[C@H]1C2=CC(=CC(=C2)C#N)Cl.Cl |
规范 SMILES |
C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)




![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)






![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)
